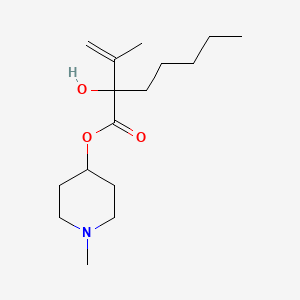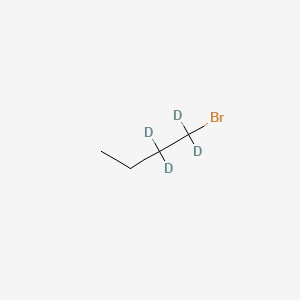
1-Bromobutane-1,1,2,2-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromobutane-1,1,2,2-d4 is a deuterated derivative of 1-Bromobutane, an organobromine compound with the formula C₄H₉Br. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
1-Bromobutane-1,1,2,2-d4 can be synthesized from butan-1-ol through a substitution reaction with hydrogen bromide (HBr). The reaction typically follows an S_N2 mechanism, where the hydroxyl group of butan-1-ol is protonated by a strong acid like sulfuric acid, making it a better leaving group. The bromide ion from HBr then substitutes the hydroxyl group, forming 1-Bromobutane .
Industrial Production Methods:
In industrial settings, the production of this compound involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process is similar to the laboratory synthesis but scaled up with appropriate safety measures to handle the corrosive and toxic nature of HBr .
Analyse Chemischer Reaktionen
Types of Reactions:
1-Bromobutane-1,1,2,2-d4 undergoes various chemical reactions, including:
Substitution Reactions: As a primary haloalkane, it is prone to S_N2 reactions where nucleophiles replace the bromine atom.
Elimination Reactions: Under strong basic conditions, it can undergo elimination to form butenes.
Grignard Reactions: Reacting with magnesium in dry ether forms the corresponding Grignard reagent, which is useful in forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃).
Bases: Potassium tert-butoxide (KOtBu) for elimination reactions.
Magnesium (Mg): For Grignard reagent formation.
Major Products:
Substitution: Produces various substituted butanes depending on the nucleophile.
Elimination: Forms butenes.
Grignard Reagent: Forms butyl magnesium bromide.
Wissenschaftliche Forschungsanwendungen
1-Bromobutane-1,1,2,2-d4 is widely used in scientific research, including:
NMR Spectroscopy: The deuterium atoms provide distinct signals, making it useful for studying molecular structures and dynamics.
Organic Synthesis: Acts as an alkylating agent in the synthesis of complex organic molecules.
Pharmaceutical Research: Used in the development of new drugs and studying metabolic pathways.
Material Science: Involved in the synthesis of novel materials with specific properties
Wirkmechanismus
The mechanism of action of 1-Bromobutane-1,1,2,2-d4 primarily involves its role as an alkylating agent. In S_N2 reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The deuterium atoms do not significantly alter the chemical reactivity but provide valuable isotopic labeling for tracking and studying reaction mechanisms .
Vergleich Mit ähnlichen Verbindungen
1-Chlorobutane: Similar structure but with a chlorine atom instead of bromine.
1-Iodobutane: Contains an iodine atom, making it more reactive in substitution reactions.
1-Fluorobutane: Less reactive due to the strong carbon-fluorine bond
Uniqueness:
1-Bromobutane-1,1,2,2-d4 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and molecular interactions .
Eigenschaften
Molekularformel |
C4H9Br |
|---|---|
Molekulargewicht |
141.04 g/mol |
IUPAC-Name |
1-bromo-1,1,2,2-tetradeuteriobutane |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i3D2,4D2 |
InChI-Schlüssel |
MPPPKRYCTPRNTB-KHORGVISSA-N |
Isomerische SMILES |
[2H]C([2H])(CC)C([2H])([2H])Br |
Kanonische SMILES |
CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid](/img/structure/B13836402.png)
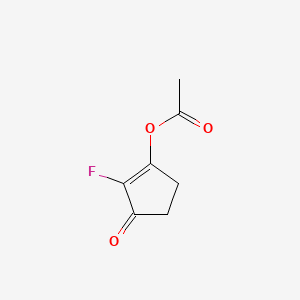

![1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone](/img/structure/B13836430.png)

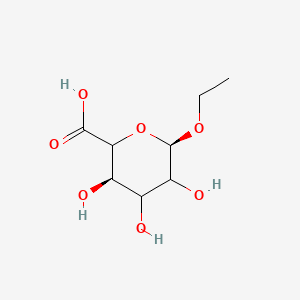
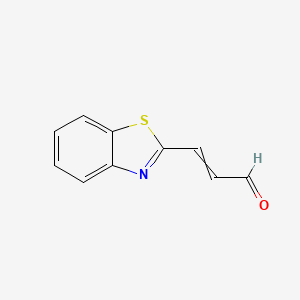

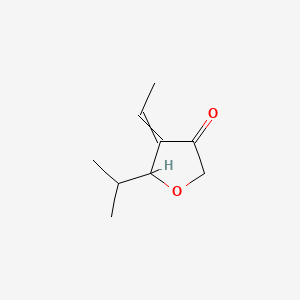
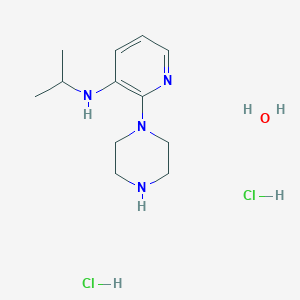
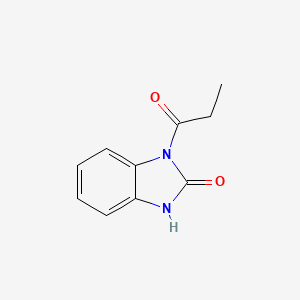
![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)

